molecular formula C21H13Br2FN2OS B12223459 3,10-Dibromo-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazine

3,10-Dibromo-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazine

Cat. No.: B12223459
M. Wt: 520.2 g/mol
InChI Key: OLZJTVMNUMHIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,10-Dibromo-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazine is a complex organic compound that features a unique combination of bromine, fluorine, thiazole, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,10-Dibromo-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include brominating agents, fluorinating agents, and cyclopropyl-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,10-Dibromo-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

3,10-Dibromo-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,10-Dibromo-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,10-Dibromo-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazine is unique due to its combination of bromine, fluorine, thiazole, and indole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H13Br2FN2OS

Molecular Weight

520.2 g/mol

IUPAC Name

3,10-dibromo-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazine

InChI

InChI=1S/C21H13Br2FN2OS/c22-12-3-4-15-11(5-12)6-16-19-14(24)7-13(23)8-17(19)27-21(26(15)16)18-9-25-20(28-18)10-1-2-10/h3-10,21H,1-2H2

InChI Key

OLZJTVMNUMHIAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(S2)C3N4C5=C(C=C(C=C5)Br)C=C4C6=C(O3)C=C(C=C6F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.